3-(4-bromophenyl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole
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Overview
Description
3-(4-bromophenyl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound features a unique structure combining a bromophenyl group, an ethoxyphenyl group, and a pyrazolyl-oxadiazole moiety, which contributes to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 4-bromoacetophenone: This can be achieved by bromination of acetophenone using bromine in the presence of a catalyst such as iron(III) bromide.
Synthesis of 4-bromo-1-(4-ethoxyphenyl)-3-phenylprop-2-en-1-one: This involves the Claisen-Schmidt condensation of 4-bromoacetophenone with 4-ethoxybenzaldehyde in the presence of a base like sodium hydroxide.
Cyclization to form the pyrazole ring: The intermediate is then reacted with hydrazine hydrate to form the pyrazole ring.
Formation of the oxadiazole ring: The final step involves the cyclization of the pyrazole intermediate with an appropriate nitrile oxide precursor under acidic conditions to form the 1,2,4-oxadiazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Cycloaddition Reactions: The oxadiazole ring can participate in cycloaddition reactions with suitable dienophiles or dipolarophiles.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Organic Synthesis:
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound’s structure allows it to fit into the active sites of these targets, thereby inhibiting or activating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-bromophenyl)-5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole
- 3-(4-bromophenyl)-5-[3-(4-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole
- 3-(4-bromophenyl)-5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole
Uniqueness
The uniqueness of 3-(4-bromophenyl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the ethoxy group enhances its solubility and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H15BrN4O2 |
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Molecular Weight |
411.3 g/mol |
IUPAC Name |
3-(4-bromophenyl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C19H15BrN4O2/c1-2-25-15-9-5-12(6-10-15)16-11-17(23-22-16)19-21-18(24-26-19)13-3-7-14(20)8-4-13/h3-11H,2H2,1H3,(H,22,23) |
InChI Key |
VWLBXTKMJMPSCE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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